molecular formula C19H29N3O3 B5297014 N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5297014
M. Wt: 347.5 g/mol
InChI Key: SNLXIHRBIQLRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as IBMPFD, and it has shown promise in a number of different areas of research. In

Mechanism of Action

The mechanism of action of IBMPFD is not fully understood, but it is believed to involve the inhibition of protein aggregation. IBMPFD has been shown to bind to proteins and prevent them from aggregating into toxic clumps, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
IBMPFD has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein aggregation, IBMPFD has also been shown to have antioxidant properties and to increase the expression of certain genes involved in cellular stress responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of IBMPFD for lab experiments is its ability to inhibit protein aggregation. This makes it a valuable tool for studying the mechanisms underlying neurodegenerative diseases. However, IBMPFD also has some limitations. For example, it can be difficult to work with due to its low solubility in water, and its effects on protein aggregation can be influenced by a number of different factors.

Future Directions

There are a number of different future directions for research on IBMPFD. One area of interest is the development of more effective synthesis methods, which could make it easier to produce and work with this compound. Another area of research is the identification of other potential therapeutic applications for IBMPFD, such as in the treatment of cancer or other diseases. Additionally, there is ongoing research into the mechanisms underlying the effects of IBMPFD, which could lead to a better understanding of its potential uses and limitations.

Synthesis Methods

The synthesis of IBMPFD involves the condensation of 4-methoxy-3-methylbenzylamine with acetylacetone, followed by the reaction of the resulting product with isobutylamine. This process results in the formation of IBMPFD, which can be purified through a series of recrystallizations and chromatographic separations.

Scientific Research Applications

IBMPFD has been studied for its potential use in a number of different areas of scientific research. One of the most promising areas of research has been in the field of neurodegenerative diseases. IBMPFD has been shown to inhibit the aggregation of proteins associated with diseases such as Alzheimer's and Parkinson's, making it a potential therapeutic agent for these conditions.

properties

IUPAC Name

2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-13(2)11-21-18(23)10-16-19(24)20-7-8-22(16)12-15-5-6-17(25-4)14(3)9-15/h5-6,9,13,16H,7-8,10-12H2,1-4H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLXIHRBIQLRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)NCC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

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